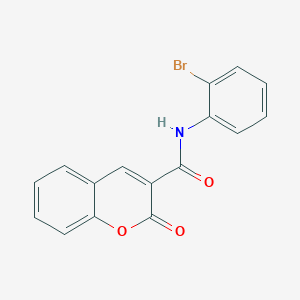

N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

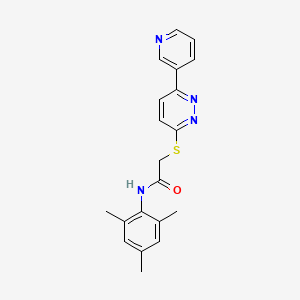

“N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a bromophenyl group (a benzene ring with a bromine atom), a 2H-chromene group (a heterocyclic compound also known as benzopyran), and a carboxamide group (a derivative of carboxylic acids where the hydroxyl group has been replaced by an amide group) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (from the bromophenyl group), a heterocyclic ring (from the 2H-chromene group), and a carboxamide group .Chemical Reactions Analysis

The bromine atom in the bromophenyl group is likely to be reactive and could undergo various substitution reactions. The carboxamide group could participate in hydrolysis reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could increase the compound’s density and boiling point .Applications De Recherche Scientifique

Crystal Structure Analysis

- Molecular Structure : Studies like Gomes et al. (2015) focus on the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including the -Br variant. These molecules are essentially planar and exhibit specific conformations, contributing to the understanding of molecular interactions and structure-function relationships in crystallography (Gomes, Low, Cagide, & Borges, 2015).

Chemosensors

- Selective Fluorescence Chemosensors : Compounds like the one mentioned are used in the development of highly selective fluorescence chemosensors. For instance, Meng et al. (2018) synthesized a chemosensor based on a similar coumarin fluorophore for detecting Cu2+ and H2PO4−, demonstrating the utility of such compounds in sensitive chemical detection (Meng, Li, Ma, Wang, Hu, & Cao, 2018).

Pharmacological Research

- GPR35 Agonists : Thimm et al. (2013) explored the use of a related compound as a potent and selective GPR35 agonist. This includes the synthesis of tritium-labeled forms for receptor binding studies, underscoring the compound's relevance in pharmacological research (Thimm, Funke, Meyer, & Müller, 2013).

Material Science

- Corrosion Inhibition : Kadhum et al. (2014) investigated a new coumarin derivative as a corrosion inhibitor for mild steel in hydrochloric acid solution. This research highlights the potential use of such compounds in material preservation and protection (Kadhum, Mohamad, Hammed, Al-amiery, San, & Musa, 2014).

Molecular Probes

- Detection of Hydroxyl Radicals : Singh et al. (2008) synthesized a novel DNA-binding, coumarin-based fluorescent hydroxyl radical indicator for assessing quantum efficiency, demonstrating the compound's application as a molecular probe in biochemical studies (Singh, Yang, Adelstein, & Kassis, 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-bromophenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO3/c17-12-6-2-3-7-13(12)18-15(19)11-9-10-5-1-4-8-14(10)21-16(11)20/h1-9H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNWPRQYMFTHJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2981446.png)

![6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde](/img/structure/B2981451.png)

![5,6-Dichloro-1-[1-(diethylamino)propan-2-yl]benzimidazol-2-amine](/img/structure/B2981454.png)

![{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(3-fluorophenyl)acetate](/img/structure/B2981456.png)

![3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2981457.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2981462.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2981463.png)

![2-[4-(aminocarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2981466.png)